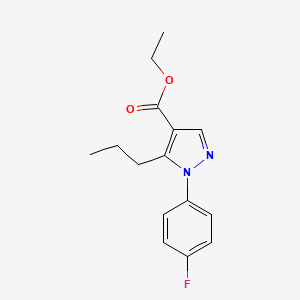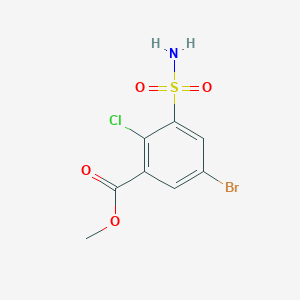![molecular formula C12H15NO B1429014 3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,3'-PYRROLIDINE] CAS No. 1047721-75-4](/img/structure/B1429014.png)
3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,3'-PYRROLIDINE]
Overview
Description
Spiro[chroman-2,3’-pyrrolidine] is a spirocyclic compound characterized by a unique structure where a chroman ring is fused to a pyrrolidine ring at a single carbon atom.
Mechanism of Action
Target of Action
Spiro[chroman-2,3’-pyrrolidine] is a complex molecule that is part of the larger family of pyrrolidine compounds . Pyrrolidine compounds are known to interact with a variety of biological targets, and they have been used widely by medicinal chemists to develop compounds for the treatment of human diseases . .
Mode of Action
It is known that the pyrrolidine ring, a key component of spiro[chroman-2,3’-pyrrolidine], contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that Spiro[chroman-2,3’-pyrrolidine] may interact with its targets in a unique and complex manner.
Biochemical Pathways
It is known that pyrrolidine compounds can influence a variety of biological activities . The construction of Spiro[chroman-2,3’-pyrrolidine] involves a five-component reaction that can be accelerated in microdroplets and thin films . This suggests that the compound may have unique properties and effects on biochemical pathways.
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine compounds can have a variety of biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the construction of spiro[chroman-2,3’-pyrrolidine] can be achieved in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and medium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-2,3’-pyrrolidine] typically involves multi-component reactions that assemble complex molecules efficiently. One notable method is the accelerated five-component spiro-pyrrolidine construction at the air–liquid interface, which utilizes mild heating and specific deposition methods to achieve product formation . Another approach involves microwave-assisted multicomponent synthesis, which accelerates reaction rates and improves yields .
Industrial Production Methods
Industrial production of spiro[chroman-2,3’-pyrrolidine] often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[chroman-2,3’-pyrrolidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spiro[chroman-2,3’-pyrrolidine] can yield spiro[chroman-2,3’-pyrrolidin-2-one], while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, spiro[chroman-2,3’-pyrrolidine] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, spiro[chroman-2,3’-pyrrolidine] has been studied for its potential as an enzyme inhibitor and receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, spiro[chroman-2,3’-pyrrolidine] has shown promise as a therapeutic agent with anticancer, antiviral, anti-inflammatory, and antidiabetic activities. Its unique structure allows for selective targeting of disease-related biomolecules, making it a potential candidate for drug development.
Industry
In the industrial sector, spiro[chroman-2,3’-pyrrolidine] is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but has a piperidine ring instead of a pyrrolidine ring.
Spiro[pyrrolidine-3,3’-oxindoles]: These compounds have an oxindole ring fused to a pyrrolidine ring and exhibit similar biological activities.
Benzo-fused spiro heterocycles: These compounds have additional benzene rings fused to the spirocyclic structure, enhancing their stability and reactivity.
Uniqueness
Spiro[chroman-2,3’-pyrrolidine] stands out due to its unique combination of a chroman and pyrrolidine ring, which imparts distinct physicochemical properties and biological activities. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZFKHVALQAIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



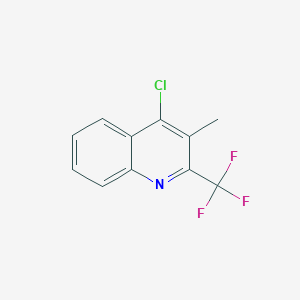
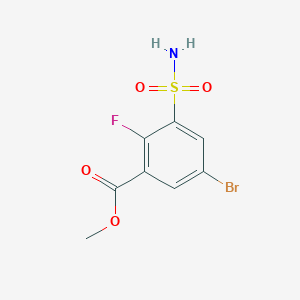
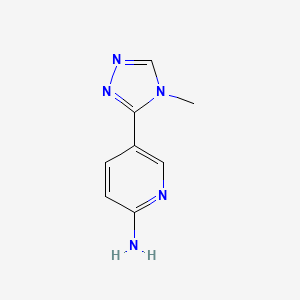


![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)
![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)

![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)
